1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride

Description

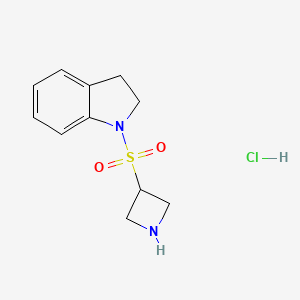

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound featuring a 2,3-dihydro-1H-indole core substituted at the 1-position with an azetidine-3-sulfonyl group and formulated as a hydrochloride salt. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, confers unique steric and electronic properties compared to larger cyclic amines.

Properties

Molecular Formula |

C11H15ClN2O2S |

|---|---|

Molecular Weight |

274.77 g/mol |

IUPAC Name |

1-(azetidin-3-ylsulfonyl)-2,3-dihydroindole;hydrochloride |

InChI |

InChI=1S/C11H14N2O2S.ClH/c14-16(15,10-7-12-8-10)13-6-5-9-3-1-2-4-11(9)13;/h1-4,10,12H,5-8H2;1H |

InChI Key |

LZPHFQPQKWUUSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3CNC3.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

- Starting Material: Azetidine

- Reagent: Chlorosulfonic acid (ClSO₃H)

- Conditions: Controlled temperature (0–5°C), inert atmosphere to prevent side reactions

- Reaction: Azetidine reacts with chlorosulfonic acid to form azetidine-3-sulfonyl chloride via nucleophilic substitution, where the amino group of azetidine attacks the electrophilic sulfur center.

Reaction Scheme:

Azetidine + Chlorosulfonic acid → Azetidine-3-sulfonyl chloride + HCl

Notes:

- The reaction requires careful temperature control to prevent decomposition.

- Excess chlorosulfonic acid ensures complete conversion.

- Post-reaction, the mixture is neutralized and purified through distillation or recrystallization.

Coupling of Azetidine-3-sulfonyl Chloride with 2,3-Dihydro-1H-indole

The second stage involves nucleophilic substitution where the azetidine-3-sulfonyl chloride reacts with 2,3-dihydro-1H-indole to form the target compound.

Reaction Conditions:

- Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge HCl and facilitate the reaction

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Ambient to 0°C to control reactivity

Reaction Mechanism:

- The nitrogen atom of 2,3-dihydro-1H-indole acts as a nucleophile, attacking the electrophilic sulfur atom of azetidine-3-sulfonyl chloride.

- The resulting sulfonamide linkage forms, yielding 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole .

Reaction Scheme:

Azetidine-3-sulfonyl chloride + 2,3-dihydro-1H-indole + Base → 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole + HCl

Notes:

- The reaction is typically monitored via TLC or NMR.

- Excess base ensures complete neutralization of HCl and drives the reaction to completion.

- Purification involves column chromatography or recrystallization.

Conversion to Hydrochloride Salt

The free base form of the compound is converted into its hydrochloride salt to enhance stability, solubility, and ease of handling.

Procedure:

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas or add anhydrous HCl gas in a controlled manner.

- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Notes:

- The process must be conducted under inert atmosphere to prevent moisture ingress.

- The final product's purity is confirmed via NMR, IR, and mass spectrometry.

Summary of Synthesis Route

| Step | Reagents & Conditions | Key Features |

|---|---|---|

| 1. Synthesis of azetidine-3-sulfonyl chloride | Chlorosulfonic acid, low temperature | Nucleophilic substitution on azetidine |

| 2. Coupling with 2,3-dihydro-1H-indole | Triethylamine, DCM/THF, room temperature | Sulfonamide formation |

| 3. Salt formation | HCl gas, ethanol/methanol | Conversion to hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. The indole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydroindole Derivatives

*Calculated based on structural analogs.

Key Observations :

- The azetidine-sulfonyl group introduces a compact, strained ring system, contrasting with bulkier substituents like benzenesulfonyl or isobutyryl. This may enhance binding to sterically constrained enzyme active sites .

- The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., compound I in ), a critical factor for bioavailability .

Key Observations :

- Sulfonylation reactions (e.g., using sulfonyl chlorides) are common for introducing sulfonyl groups to dihydroindole cores . The azetidine-sulfonyl variant may require optimized conditions due to the ring strain of azetidine.

- Higher melting points in sulfonyl-containing compounds (e.g., compound I in ) suggest greater crystalline stability compared to acylated analogs.

Spectroscopic and Crystallographic Data

NMR and MS Data :

- Compound 3b/3c in shows ¹³C-NMR signals at δ 47.45 (CH₂) and 101.99 (C-3), indicative of dihydroindole core electronic environments. The azetidine-sulfonyl group would likely deshield adjacent protons/carbons due to electron-withdrawing effects.

- HRMS data (e.g., m/z 223.1225 in ) align with molecular ion peaks for dihydroindole derivatives.

Crystal Structures :

- Benzenesulfonyl derivatives exhibit near-orthogonal dihedral angles (~88°) between the sulfonyl-bound phenyl and indole rings, stabilizing intramolecular C-H⋯O hydrogen bonds .

Table 3: Enzyme Inhibitory Activity of Dihydroindole Derivatives

Key Observations :

- Sulfonyl groups enhance enzyme binding via polar interactions with catalytic residues. The azetidine-sulfonyl group may improve selectivity for sterically sensitive targets compared to bulkier substituents .

Biological Activity

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which combines an azetidine ring, a sulfonyl group, and an indole moiety, imparts distinctive chemical properties that may translate into various biological activities. This article reviews the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Azetidine Ring : A saturated four-membered ring that may influence the compound's reactivity and binding properties.

- Sulfonyl Group : Known for its ability to form strong interactions with biological targets.

- Indole Moiety : A bicyclic structure that can participate in π-π interactions with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Binding : The indole moiety enhances binding affinity to various receptors, which may result in altered signaling pathways.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance, derivatives of azetidine compounds have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated as a potential therapeutic agent in various cancer models, showing promise in inhibiting tumor growth .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy :

-

Anticancer Research :

- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated dose-dependent inhibition of cell proliferation .

- Further research is needed to elucidate the specific pathways through which this compound exerts its effects.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | Moderate | Promising | Limited |

| 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride | High | Moderate | Not Evaluated |

| 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride | Low | High | Significant |

Q & A

Q. What are the recommended synthetic routes for 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride?

Methodological Answer: The synthesis typically involves sulfonylation of the azetidine ring followed by coupling with 2,3-dihydro-1H-indole. A Claisen rearrangement approach, analogous to methods used for structurally similar indole derivatives, can yield high-purity products under optimized conditions (e.g., 70–80°C, inert atmosphere) . Post-synthesis purification often employs recrystallization from ethanol/water mixtures, with purity verified via HPLC (≥95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

Q. What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

- Solubility : Test in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., dichloromethane) using gravimetric analysis. Structural analogs show moderate water solubility due to the hydrochloride salt .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Azetidine sulfonamides are generally stable in acidic buffers but may degrade under prolonged UV exposure .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers at 2–8°C, away from light.

- Follow institutional chemical hygiene plans for spill management and waste disposal .

Advanced Questions

Q. How can computational modeling elucidate the reaction mechanism of sulfonylation in this compound?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to map energy profiles of sulfonylation intermediates. Tools like Gaussian or ORCA can simulate transition states, while ICReDD’s reaction path search methods integrate experimental data to refine computational models . Pair these with kinetic studies (e.g., variable-temperature NMR) to validate mechanistic hypotheses .

Q. What strategies address low yields in the final coupling step of the synthesis?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Synthesize analogs with modifications to the azetidine sulfonyl group or indole ring.

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with computational docking scores (AutoDock Vina) .

- Apply multivariate analysis (PCA or PLS) to identify key structural contributors to activity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

Q. What methodologies are recommended for assessing in vivo pharmacokinetics?

Methodological Answer:

Q. How can chemical software enhance experimental design for this compound?

Methodological Answer:

- Synthesis Planning : Tools like ChemAxon or Reaxys prioritize feasible routes based on reaction databases .

- Data Management : ELNs (Electronic Lab Notebooks) track experimental variables and outcomes systematically.

- Simulation : Molecular dynamics (GROMACS) predict solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.